
4-Chloro-2-nitrophenyl methyl sulfone
Overview
Description
4-Chloro-2-nitrophenyl methyl sulfone is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl methyl sulfone typically involves the nitration of 4-chlorophenyl methyl sulfone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction can be represented as follows:
4-Chlorophenyl methyl sulfone+HNO3→4-Chloro-2-nitrophenyl methyl sulfone+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl methyl sulfone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl methyl sulfone.
Substitution: Various substituted phenyl methyl sulfones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrophenyl methyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenyl methyl sulfone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenyl methyl sulfone
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Nitrophenyl methyl sulfone
Uniqueness
4-Chloro-2-nitrophenyl methyl sulfone is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring
Biological Activity
4-Chloro-2-nitrophenyl methyl sulfone (C₇H₆ClNO₄S) is an organic compound characterized by the presence of a sulfone group attached to a chlorinated and nitro-substituted phenyl ring. This unique structural arrangement suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₇H₆ClNO₄S
- Molecular Weight : 235.64 g/mol
- Appearance : White to light yellow powder or crystalline solid
- Melting Point : 123.0 to 127.0 °C
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, particularly reduction processes where the nitro group can be converted into an amino group. This transformation may influence its interaction with biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against fungal pathogens such as Candida albicans. Its efficacy in inhibiting fungal growth suggests potential applications in antifungal drug development.
Anti-inflammatory Effects
Preliminary studies have shown that derivatives of compounds similar to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds demonstrated significant inhibition of COX-1 and COX-2 activities, which are critical in the inflammatory response:
Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that structurally similar compounds could be explored further for their anti-inflammatory potential, possibly leading to new therapeutic agents.
Case Studies and Research Findings
-
Antifungal Activity Study :
A study focused on the antifungal properties of various sulfone derivatives found that certain compounds effectively inhibited the growth of Candida albicans. The mechanism was attributed to the disruption of cell membrane integrity and interference with nucleic acid synthesis. -
Structure-Activity Relationship (SAR) :
Research has also delved into the SAR of related compounds, revealing that electron-withdrawing groups enhance biological activity against COX enzymes while maintaining low toxicity profiles. This insight is crucial for designing new derivatives with improved efficacy and safety. -
Toxicity Assessments :
Toxicological evaluations indicate that while this compound shows promising biological activities, it also possesses acute toxicity risks when ingested or upon skin contact, necessitating careful handling and further safety studies.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-2-nitrophenyl methyl sulfone, and how can reaction conditions be optimized for yield?
- Answer: A typical synthesis involves the oxidation of the corresponding sulfide precursor (e.g., 4-chloro-2-nitrophenyl methyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane. Reaction optimization includes controlling temperature (ambient to reflux) and reaction time (overnight stirring), as demonstrated in analogous sulfone syntheses . For derivatives like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, acetylation of sulfonamide intermediates with acetic anhydride under reflux conditions is effective, yielding >95% purity after recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Answer:
- NMR Spectroscopy: H and C NMR are critical. Key signals include the methyl sulfone group (-) resonating at ~3.0–3.5 ppm (H) and 40–45 ppm (C). Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO, -Cl) appear downfield (~7.5–8.5 ppm) .
- IR Spectroscopy: Strong absorption bands for sulfone (-SO-) at ~1150–1300 cm and nitro (-NO) at ~1520–1350 cm confirm functional groups .
- X-ray Crystallography: Used to resolve intermolecular interactions (e.g., hydrogen bonding between sulfone oxygen and aromatic protons), critical for understanding packing behavior .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Answer: Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for high-purity isolation (>95%). For complex mixtures, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can separate sulfones from byproducts .
Q. What are the recommended storage conditions and handling protocols to ensure stability during experiments?
- Answer: Store in airtight containers at 0–6°C to prevent degradation. Avoid prolonged exposure to extreme pH (<2 or >10) or high temperatures (>150°C), which may decompose the sulfone group. Use inert atmospheres (N) for sensitive reactions .
Advanced Research Questions
Q. How does the electronic nature of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer: The nitro group (-NO) at the 2-position is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the para position relative to the chloro group. Conversely, the chloro substituent at the 4-position directs nucleophilic attacks to the ortho position. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
Q. What strategies can resolve contradictions in reported biological activities of sulfone derivatives like this compound?
- Answer:
- Dose-Response Studies: Establish clear concentration-dependent effects (e.g., IC values) to differentiate cytotoxic vs. non-toxic thresholds.
- Metabolic Profiling: Use LC-MS to identify metabolites that may contribute to conflicting results (e.g., oxidation products altering activity).
- Target Validation: Employ siRNA or CRISPR knockout models to confirm specificity for pathways like HIF-1α or iron-sulfur cluster biogenesis, as seen in methyl sulfone derivatives .
Q. What are the implications of the crystal structure and intermolecular interactions of this compound derivatives on their physicochemical properties?
- Answer: X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., C–H···O interactions between sulfone oxygen and aromatic protons) enhance thermal stability and solubility in polar solvents. These interactions also influence melting points (e.g., 160–180°C) and bioavailability in drug design .
Q. How can computational methods (e.g., DFT) predict the reactivity or metabolic pathways of this compound in biological systems?
- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of metabolic oxidation (e.g., sulfone group). Molecular docking simulations can model interactions with enzymes like cytochrome P450, guiding structure-activity relationship (SAR) studies for anticancer or antimicrobial applications .
Methodological Notes
Properties
IUPAC Name |
4-chloro-1-methylsulfonyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJLPRGSRMIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062227 | |
Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-97-5 | |
Record name | 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2163-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-chloro-1-(methylsulfonyl)-2-nitro- | |
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Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrophenylmethyl sulphone | |
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Record name | 4-Chloro-2-nitrophenyl methyl sulfone | |
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